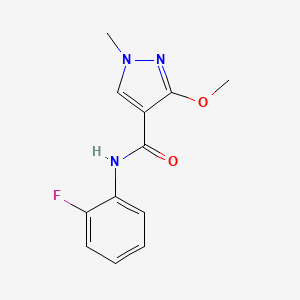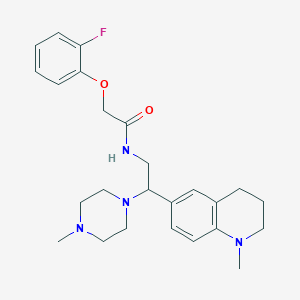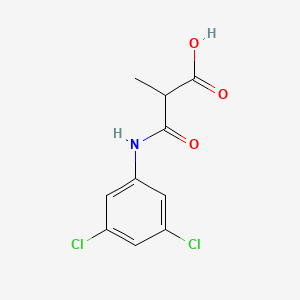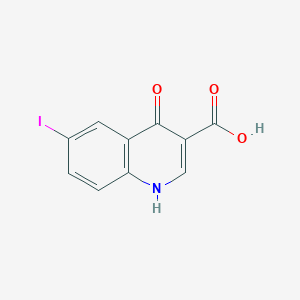![molecular formula C16H17FN6O B2534929 N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-44-5](/img/structure/B2534929.png)
N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H17FN6O and its molecular weight is 328.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Material Science Applications
Studies on compounds with pyrazolo[1,5-a]pyrimidine and triphenylamine moieties, similar in structure to the chemical , have shown significant photophysical properties, including fluorescence and UV–vis absorption. These properties are crucial for applications in material science, such as fluorescent indicators for sensing water content in organic solvents and designing materials with specific photophysical behaviors. The study by Tigreros et al. (2021) highlights the impact of substituents on the molecular and photophysical properties of these compounds, emphasizing their potential in designing applications for material science (Tigreros, Macías, & Portilla, 2021).
Thermal Stability and High-Performance Materials
Research on novel polyimides incorporating pyridine and triphenylamine groups has revealed materials with high glass transition temperatures and excellent thermal stability. These materials are soluble in various organic solvents and can be transformed into tough, flexible films with significant mechanical properties. Such studies demonstrate the potential of structurally similar compounds in the development of high-performance materials with applications in electronics and coatings. The work by Wang et al. (2008) exemplifies the synthesis of these materials and their promising properties (Wang, Liou, Liaw, & Huang, 2008).
Biological Activity and Medicinal Chemistry
Compounds with a pyrimidine structure, akin to the chemical of interest, have been explored for their biological activities, including larvicidal and anticancer properties. Research by Gorle et al. (2016) on pyrimidine derivatives linked with morpholinophenyl groups has demonstrated significant larvicidal activity, suggesting the potential of these compounds in developing new pesticides or bioactive agents (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016). Additionally, Hammam et al. (2005) have identified fluoro-substituted compounds with anti-lung cancer activity, indicating the relevance of such structures in medicinal chemistry and drug development (Hammam, El-Salam, Mohamed, & Hafez, 2005).
properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c17-10-3-5-11(6-4-10)20-14-13-9-19-23-15(13)22-16(21-14)18-8-12-2-1-7-24-12/h3-6,9,12H,1-2,7-8H2,(H3,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFMGJPYDYWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)


![[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B2534852.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2534860.png)

![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)
![1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2534869.png)